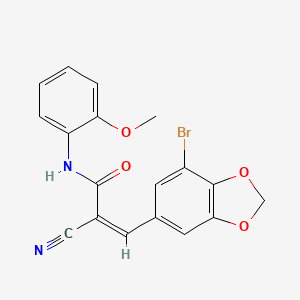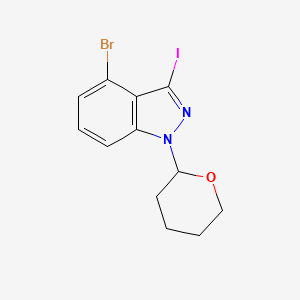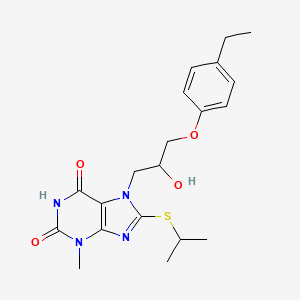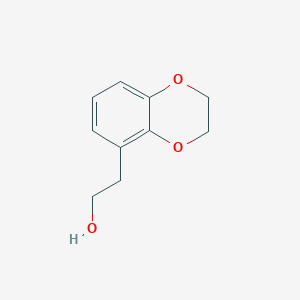![molecular formula C14H13F3N4O2S B2454490 6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 727420-33-9](/img/structure/B2454490.png)
6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide” is a chemical with the CAS Number 727420-33-9 . Its molecular formula is C14H13F3N4O2S and it has a molecular weight of 358.34 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H13F3N4O2S . It contains 14 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (358.34) and its molecular formula (C14H13F3N4O2S) . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Potential
- Derivatives of this compound have shown potential in analgesic and anti-inflammatory applications. Studies indicate that certain naphthyridine derivatives exhibit significant analgesic activity and notable anti-inflammatory properties, making them potentially effective for pain relief and inflammation reduction (Roma et al., 2008).
NK(1) Antagonistic Activities
- Some naphthyridine carboxamide derivatives have been evaluated for NK(1) antagonistic activities, which are relevant in the context of various neurological and gastrointestinal disorders. These compounds have shown efficacy both in vitro and in vivo, suggesting their potential therapeutic applications (Natsugari et al., 1999).
Structural and Synthetic Studies
- The structural characterization and synthetic methods of this compound and its derivatives have been explored. Studies involving X-ray diffraction and various synthetic approaches provide insights into the molecular structure and potential avenues for the development of related compounds (Laavanya et al., 2001).
Cytotoxic Activity
- Some naphthyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. This suggests their potential as candidates for anticancer therapeutics, particularly in targeting specific types of cancer cells (Deady et al., 2005).
Acetylcholinesterase Inhibition
- Certain naphthyridine derivatives have been identified as acetylcholinesterase inhibitors with neuroprotective properties. These compounds may have applications in treating neurodegenerative disorders by enhancing cholinergic transmission (Orozco et al., 2004).
Antibacterial Properties
- Naphthyridine compounds have shown potential antibacterial properties. Some derivatives have been found to be more effective than existing antibacterial agents, indicating their potential in combating bacterial infections (Egawa et al., 1984).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-acetyl-3-amino-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-5(22)21-3-2-7-6(4-21)9(14(15,16)17)8-10(18)11(12(19)23)24-13(8)20-7/h2-4,18H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGQEQCLWNVEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
![N-benzyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2454416.png)

![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)

![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)

![4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2454426.png)

